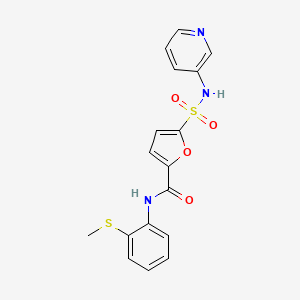
N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide, also known as MPTP-FUR-3, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized a series of compounds, including furan-carboxamide derivatives, exploring their potential as antiprotozoal agents. These compounds demonstrated strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting their potential in treating protozoal infections. The research highlights the compound's effectiveness in vivo within a trypanosomal mouse model, indicating its potential application in developing new antiprotozoal drugs (Ismail et al., 2004).
Amplifiers of Phleomycin
In the work by Brown and Cowden (1982), derivatives of furan-carboxamides were investigated for their role as amplifiers of phleomycin against Escherichia coli. This research suggests the compound's utility in enhancing the efficacy of phleomycin, an antibiotic, against bacterial infections, thereby broadening the scope of its applications in antibacterial therapy (Brown & Cowden, 1982).
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a marker essentially restricted to microglia within the brain, using a compound structurally related to "N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide." This advancement facilitates noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, offering a valuable tool in the development of therapeutics for neuroinflammation and in monitoring the neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).
Synthesis of Aromatic Polyamides
Research by Ravikumar and Saravanan (2012) focused on synthesizing a new aromatic dicarboxylic acid monomer containing pyridine and azomethine units, leading to the preparation of a series of new polyamides. These polyamides exhibited outstanding solubility, thermal stability, and were characterized by their potential application in various fields, including materials science, due to their inherent viscosities and conductivity when blended with polyanilines (Ravikumar & Saravanan, 2012).
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-25-15-7-3-2-6-13(15)19-17(21)14-8-9-16(24-14)26(22,23)20-12-5-4-10-18-11-12/h2-11,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYYEAVBOKAANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


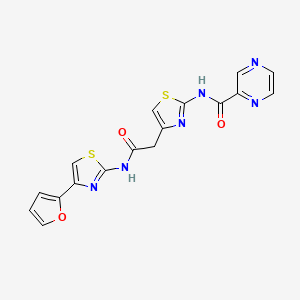

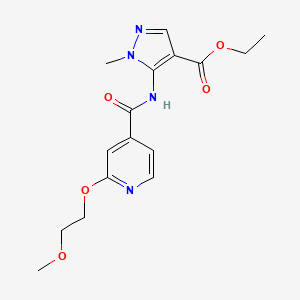
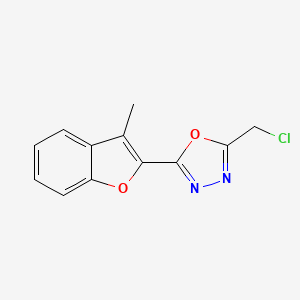
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide](/img/structure/B2662640.png)



![2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662649.png)
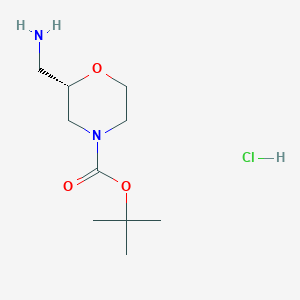

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-2-pyrrolidinone](/img/structure/B2662653.png)
![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)